N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide, have been synthesized and evaluated for anticonvulsant properties. These compounds, including isomeric forms, demonstrated significant efficacy in mice models against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizures. They were found to be more potent than standard anticonvulsant drugs like phenytoin and valproate, suggesting potential as generalized seizure treatments. Their acute toxicity studies indicated relative safety (Idris, Ayeni, & Sallau, 2011).
Nonlinear Optical Material Development
Studies involving compounds similar to this compound have focused on developing nonlinear optical materials. N-(2-Chlorophenyl)-(1-propanamide), a related compound, was synthesized and single crystals were grown using a slow evaporation technique. These crystals displayed properties suitable for electro-optic and nonlinear optical applications, as evidenced by various spectroscopic techniques and second harmonic generation tests (Prabhu et al., 2000, 2001).
Synthesis and Characterization for Various Applications
A variety of studies have been conducted on the synthesis and characterization of compounds structurally related to this compound for diverse applications. These include investigations into their antibacterial and antifungal properties, potential as antimalarials, and use in electro-optic materials. Each study involved different synthesis methods, characterization techniques, and evaluation of biological or physical properties (Manolov et al., 2022; Baranovskyi et al., 2018; Dawbaa et al., 2021; Norcross et al., 2019; Srinivasan et al., 2006; Sharma et al., 2014; Schröder et al., 2001; Atta-ur-rahman et al., 1997; Tumosienė et al., 2012; Knight et al., 1996; Helal et al., 2013; Sah et al., 2014; Kaplan et al., 1980; Pant et al., 2008; Wu et al., 2006; Allen & Giffard, 1982; Yonekawa et al., 1983).
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-5-3-4-6-15(10)21-11(2)16(20)19-12-7-8-13(17)14(18)9-12/h3-9,11H,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJULWDWAAUAJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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